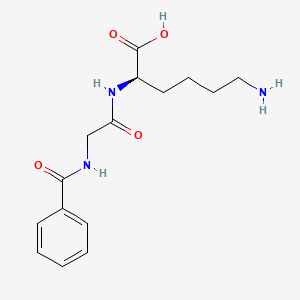

Hippuryl-D-Lys

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hippuryl-D-Lys, also known as N-Benzoyl-Gly-D-Lys, is a synthetic compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . It is a derivative of lysine, an essential amino acid, and is often used in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hippuryl-D-Lys can be synthesized through a series of chemical reactions involving the coupling of benzoyl glycine (hippuric acid) with D-lysine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Hippuryl-D-Lys undergoes various chemical reactions, including:

Hydrolysis: The peptide bond in this compound can be hydrolyzed by enzymes such as carboxypeptidase B and carboxypeptidase N.

Oxidation and Reduction:

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using carboxypeptidase B or N in a buffered solution at an optimal pH.

Oxidation and Reduction: Standard reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under controlled conditions.

Major Products Formed

Scientific Research Applications

Angiotensin-Converting Enzyme Inhibition

Hippuryl-D-Lys is primarily recognized for its function as a substrate in the study of ACE activity. The compound is utilized in various assays to evaluate the inhibitory effects of different peptides and compounds on ACE, which plays a crucial role in regulating blood pressure.

- Mechanism of Action : this compound acts as a substrate for ACE, leading to the production of hippuric acid, which can be quantitatively measured. This measurement allows researchers to assess the efficacy of ACE inhibitors in various contexts, including hypertension treatment and cardiovascular health .

- Research Findings : Studies have shown that certain peptides derived from natural sources exhibit significant ACE inhibitory activity when tested with this compound as a substrate. For instance, flavan-3-ols and procyanidins were found to inhibit ACE activity competitively, highlighting the utility of this compound in evaluating these natural compounds .

Clinical Research Applications

This compound has been employed in clinical research to investigate dietary patterns and their effects on health markers such as blood pressure.

- Dietary Studies : A notable study examined the impact of fermented dairy products on blood pressure, utilizing this compound to measure ACE inhibition. Results indicated that specific lactic acid bacteria could significantly reduce ACE activity, suggesting a potential dietary intervention for hypertension management .

- Case Studies : In clinical trials, this compound has been used to assess the effectiveness of different dietary interventions on cardiovascular health. The findings from these studies contribute to understanding how diet can modulate biochemical pathways related to hypertension and overall heart health .

Bioactive Compound Research

The exploration of this compound extends into the realm of bioactive compounds derived from food sources.

- Peptide Identification : Research has identified various peptides that exhibit antihypertensive properties when tested with this compound. These peptides can be derived from dairy products or plant sources and are evaluated for their potential health benefits .

- Potential Therapeutic Uses : The ability of this compound to facilitate the study of peptide interactions with ACE positions it as a valuable tool in developing new antihypertensive therapies. This is particularly relevant in the context of increasing interest in natural products as alternatives to synthetic drugs .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| ACE Inhibition Studies | Used as a substrate to evaluate peptide inhibitors of ACE | Significant inhibition observed with various natural compounds |

| Clinical Dietary Research | Investigates effects of dietary patterns on blood pressure using this compound | Fermented dairy products showed potential for reducing ACE activity |

| Bioactive Compound Research | Assesses antihypertensive peptides derived from food sources | Identification of effective peptides that inhibit ACE |

Mechanism of Action

Hippuryl-D-Lys acts as a substrate for carboxypeptidase enzymes. The enzyme cleaves the peptide bond between the benzoyl glycine and D-lysine, releasing the individual components. This reaction is often used to study the catalytic mechanism and specificity of carboxypeptidase enzymes .

Comparison with Similar Compounds

Similar Compounds

Hippuryl-Lys: Similar to Hippuryl-D-Lys but contains L-lysine instead of D-lysine.

Hippuryl-Arg: Contains arginine instead of lysine and is used as a substrate for different carboxypeptidases.

Hippuryl-L-phenylalanine: Contains phenylalanine and is used in similar enzymatic studies.

Uniqueness

This compound is unique due to its specific use in studying the activity of carboxypeptidase enzymes that prefer D-lysine as a substrate. This specificity makes it valuable in biochemical research for understanding enzyme-substrate interactions and developing enzyme inhibitors .

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the purity and stability of Hippuryl-D-Lys in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, coupled with mass spectrometry (MS) for structural confirmation. Stability studies should involve controlled degradation under varying pH, temperature, and light conditions, with kinetic modeling to predict shelf-life .

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

- Methodological Answer : Employ orthogonal assays (e.g., fluorometric and colorimetric methods) to cross-validate results. Include negative controls (e.g., DMSO or buffer-only samples) and competitive inhibition studies with structural analogs to confirm target specificity .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values. Validate assumptions with residual plots and apply ANOVA for inter-group comparisons, ensuring sample sizes are justified via power analysis .

Q. How should researchers design experiments to optimize this compound solubility for in vitro studies?

- Methodological Answer : Perform solubility screens using solvents like PBS, DMSO, or cyclodextrin-based solutions. Monitor solubility via dynamic light scattering (DLS) and validate with equilibrium solubility measurements at physiologically relevant pH .

Q. What strategies ensure reproducibility when synthesizing this compound in academic labs?

- Methodological Answer : Document reaction conditions (e.g., temperature, solvent ratios, catalyst concentrations) exhaustively. Use in-process controls (TLC or NMR) to track intermediate purity and validate final products via elemental analysis .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across studies be systematically resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Design follow-up experiments using isothermal titration calorimetry (ITC) for binding affinity validation and CRISPR-edited cell models to isolate target pathways .

Q. What experimental frameworks are suitable for investigating off-target effects of this compound in complex biological systems?

- Methodological Answer : Employ proteome-wide affinity pulldown assays combined with quantitative proteomics (e.g., SILAC or TMT labeling). Validate hits using surface plasmon resonance (SPR) and functional knock-down experiments .

Q. How can researchers integrate computational modeling to predict this compound’s interactions with novel enzyme targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to prioritize targets. Validate predictions with mutagenesis studies and free-energy perturbation (FEP) calculations .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification and design-of-experiments (DoE) optimization. Use multivariate statistical process control (MSPC) for real-time monitoring .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue distribution. Use transgenic animal models or organ-on-chip systems to bridge in vitro-in vivo gaps .

Q. Methodological Guidance for Data Interpretation

- Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in observed effects. Use sensitivity analyses to quantify uncertainty in mechanistic hypotheses .

- Literature Review : Prioritize primary sources indexed in SciFinder or Reaxys. Cross-reference synthesis protocols and bioactivity data across patents and peer-reviewed journals .

Note: Ensure compliance with ethical standards for data reporting and cite all protocols using ACS or IUPAC guidelines .

Properties

Molecular Formula |

C15H21N3O4 |

|---|---|

Molecular Weight |

307.34 g/mol |

IUPAC Name |

(2R)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m1/s1 |

InChI Key |

LRCZLURYHGISRZ-GFCCVEGCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@H](CCCCN)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.